Acetylcholinesterase (AChE) Inhibitory Potency: Quantitative Comparison of Sulfonyl Aryl Substituent Effects
In single-concentration enzyme inhibition profiling, 3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline exhibits an IC50 of 2.14 ± 0.003 µM against human acetylcholinesterase . By comparison, the 4-chlorobenzenesulfonyl analog (CAS 866845-10-5) is reported to yield approximately 20% inhibition at 10 µM under comparable assay conditions, corresponding to an estimated IC50 > 30 µM . This represents at minimum a 14-fold difference in potency attributable exclusively to the aryl sulfonyl substitution pattern (3,4-dimethylphenyl vs. 4-chlorophenyl).
| Evidence Dimension | AChE inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2.14 ± 0.003 µM |
| Comparator Or Baseline | 3-(4-chlorobenzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline (CAS 866845-10-5); estimated IC50 > 30 µM (approx. 20% inhibition at 10 µM) |
| Quantified Difference | ≥14-fold lower IC50 for the 3,4-dimethylphenyl analog |
| Conditions | Human acetylcholinesterase enzymatic assay; single-concentration screening format |
Why This Matters
For researchers screening sulfonylquinolines against cholinergic targets, the selection of the 3,4-dimethylphenyl congener over the 4-chlorophenyl analog can mean the difference between identifying a low-micromolar hit and missing activity entirely.
